2-(3,4-Dimethoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,4-Dimethoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a 3,4-dimethoxybenzyl group attached to the boron atom. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dimethoxybenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at an elevated temperature to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve the efficiency and yield of the reaction. The use of high-throughput screening methods to identify the most effective catalysts and reaction conditions can also enhance the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzylboronic acid.
Reduction: Formation of 3,4-dimethoxybenzylborane.
Substitution: Formation of various substituted 3,4-dimethoxybenzyl derivatives.
Scientific Research Applications
2-(3,4-Dimethoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(3,4-Dimethoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 3,4-dimethoxybenzyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C15H23BO4 |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-8-12(17-5)13(9-11)18-6/h7-9H,10H2,1-6H3 |
InChI Key |
PWFMALHJJWFINX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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